molecular formula C23H20N8O2S4 B11519193 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide

Cat. No.: B11519193
M. Wt: 568.7 g/mol
InChI Key: KEIQZXWGERKLFM-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[2-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-1H-1,3-BENZODIAZOL-6-YL]ACETAMIDE is a complex organic compound featuring multiple functional groups, including thiadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[2-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-1H-1,3-BENZODIAZOL-6-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole and benzodiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques would be essential to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[2-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-1H-1,3-BENZODIAZOL-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole rings can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[2-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-1H-1,3-BENZODIAZOL-6-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[2-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-1H-1,3-BENZODIAZOL-6-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A simpler analog with similar structural features but lacking the benzodiazole ring.

    Benzodiazole: Another related compound with a different substitution pattern on the aromatic ring.

    Thiadiazole derivatives: Various derivatives with different substituents on the thiadiazole ring, offering a range of properties and applications.

Uniqueness

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[2-(4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-1H-1,3-BENZODIAZOL-6-YL]ACETAMIDE is unique due to its combination of thiadiazole and benzodiazole rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N8O2S4

Molecular Weight

568.7 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[6-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1H-benzimidazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H20N8O2S4/c1-12-28-30-22(36-12)34-10-19(32)24-15-5-3-14(4-6-15)21-26-17-8-7-16(9-18(17)27-21)25-20(33)11-35-23-31-29-13(2)37-23/h3-9H,10-11H2,1-2H3,(H,24,32)(H,25,33)(H,26,27)

InChI Key

KEIQZXWGERKLFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)NC(=O)CSC5=NN=C(S5)C

Origin of Product

United States

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